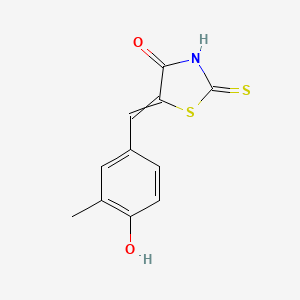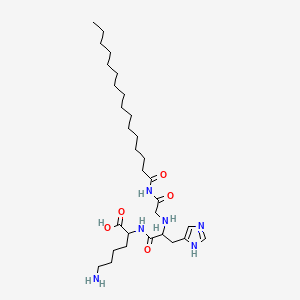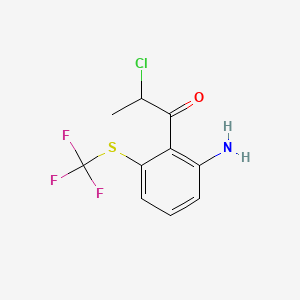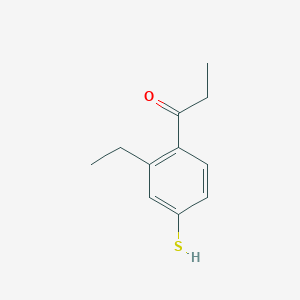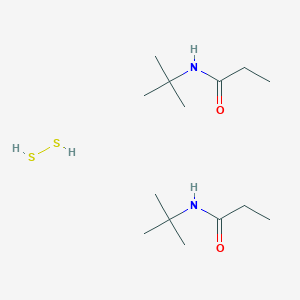
CID 122360775
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(N-tert-butyl-3-propanamide) disulfane is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of two N-tert-butyl-3-propanamide groups linked by a disulfane bond, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(N-tert-butyl-3-propanamide) disulfane typically involves the reaction of N-tert-butyl-3-propanamide with sulfur-containing reagents under controlled conditions. One common method involves the use of disulfide bonds to link the N-tert-butyl-3-propanamide groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of Bis-(N-tert-butyl-3-propanamide) disulfane may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
化学反应分析
Types of Reactions
Bis-(N-tert-butyl-3-propanamide) disulfane undergoes several types of chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols.
Substitution: The N-tert-butyl-3-propanamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as dithiothreitol or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides, depending on the specific reaction conditions and reagents used .
科学研究应用
Bis-(N-tert-butyl-3-propanamide) disulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which Bis-(N-tert-butyl-3-propanamide) disulfane exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The disulfane bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate the activity of target molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
Similar compounds to Bis-(N-tert-butyl-3-propanamide) disulfane include:
- Bis-(N-tert-butyl-2-propanamide) disulfane
- Bis-(N-tert-butyl-4-propanamide) disulfane
- Bis-(N-tert-butyl-3-butanamide) disulfane
Uniqueness
What sets Bis-(N-tert-butyl-3-propanamide) disulfane apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and biological activity. The position of the tert-butyl and propanamide groups, as well as the length of the carbon chain, can significantly influence the compound’s reactivity and interactions with molecular targets .
属性
分子式 |
C14H32N2O2S2 |
|---|---|
分子量 |
324.6 g/mol |
InChI |
InChI=1S/2C7H15NO.H2S2/c2*1-5-6(9)8-7(2,3)4;1-2/h2*5H2,1-4H3,(H,8,9);1-2H |
InChI 键 |
NZRCIIGIRPOIMI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC(C)(C)C.CCC(=O)NC(C)(C)C.SS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
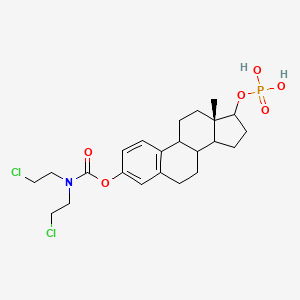
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
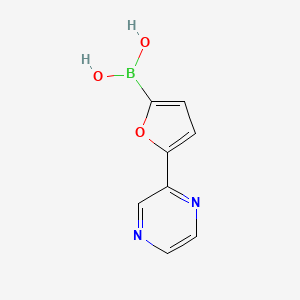
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)
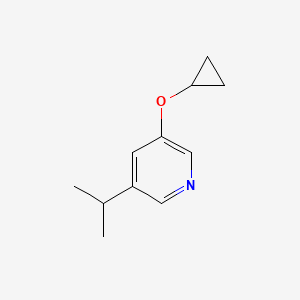
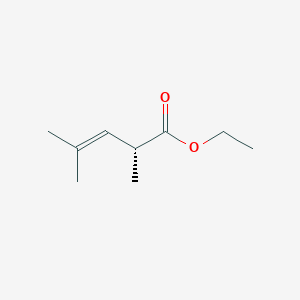
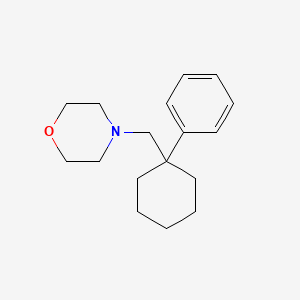
![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)
